2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the benzodiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The phenylethynyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring and the phenylethynyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzodiazole ring, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on G-protein coupled receptors or other cellular targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
- 2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Uniqueness
What sets 2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride apart from similar compounds is its unique combination of the benzodiazole ring and the phenylethynyl group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride, with CAS number 2680537-21-5, is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodiazole moiety along with an ethynyl group, contributing to its biological properties. Its molecular formula is C17H15N3 with a molecular weight of 261.32 g/mol.
Property | Value |
---|---|
Molecular Formula | C17H15N3 |
Molecular Weight | 261.32 g/mol |
CAS Number | 2680537-21-5 |
Melting Point | Not Available |
Boiling Point | Not Available |
Research indicates that this compound may exert its biological effects through interactions with specific receptors or enzymes. The binding affinity to these biomolecules can modulate their activity, leading to various pharmacological outcomes.
Potential Mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
Biological Activity
Several studies have explored the biological activity of this compound, particularly in the context of cancer research and neuropharmacology.
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study Example :
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Neuropharmacological Effects
Research has also indicated potential neuroprotective effects. The compound may modulate neurotransmitter levels and exhibit anti-inflammatory properties in neuronal tissues.
Research Findings :
In animal models of neurodegeneration, administration of the compound led to improved cognitive functions and reduced oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Properties
Molecular Formula |
C17H17Cl2N3 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-[6-(2-phenylethynyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C17H15N3.2ClH/c18-11-10-17-19-15-9-8-14(12-16(15)20-17)7-6-13-4-2-1-3-5-13;;/h1-5,8-9,12H,10-11,18H2,(H,19,20);2*1H |
InChI Key |
GTLYSIKDGHKRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl |
Origin of Product |
United States |
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